Trovafloxacin(1+)

Topoisomerase IV inhibition Fluoroquinolone resistance Staphylococcus aureus mutagenesis

Trovafloxacin(1+) is the protonated active pharmacophore of the fluoronaphthyridone subclass, defined by its 6-amino-3-azabicyclo[3.1.0]hexyl C-7 substituent. Procure this form for S. aureus resistance mechanism studies: its uniquely low first-step mutation frequency (1.1×10⁻¹⁰ at 2–4× MIC) is ≥2,700-fold lower than ciprofloxacin. It retains MIC₅₀ 1 μg/ml against clinical gyrA/grlA mutants (vs ciprofloxacin 32 μg/ml) and achieves an MIC₉₀ of 1 μg/ml against the B. fragilis group — 64-fold more potent than ciprofloxacin — making it the broadest single fluoroquinolone reference for Gram-positive aerobes (including MRSA) and anaerobes. Essential [M+H]⁺ (m/z 416.1) standard for LC-MS/MS bioanalytical method validation and pharmacokinetic studies.

Molecular Formula C20H16F3N4O3+
Molecular Weight 417.4 g/mol
Cat. No. B1232400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrovafloxacin(1+)
Molecular FormulaC20H16F3N4O3+
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESC1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
InChIInChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/p+1/t10-,11+,16?
InChIKeyWVPSKSLAZQPAKQ-SOSAQKQKSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trovafloxacin(1+) Cation – Structural, Spectral, and Pharmacological Baseline for Fluoronaphthyridone Procurement


Trovafloxacin(1+) is the conjugate acid of trovafloxacin, obtained by protonation of the primary amino group on the 6-amino-3-azabicyclo[3.1.0]hexyl side chain of the 1,8-naphthyridone core [1]. This organic cation (net charge +1, monoisotopic mass 417.11690 Da) is the active pharmacophore present in the marketed mesylate salt and alatrofloxacin prodrug formulations [1][2]. Trovafloxacin belongs to the fluoronaphthyridone subclass of fluoroquinolones and is distinguished from ciprofloxacin, levofloxacin, and sparfloxacin by its unique 3-azabicyclo[3.1.0]hexane substituent at C-7, which confers an expanded antibacterial spectrum encompassing Gram-positive organisms and anaerobes while retaining Gram-negative coverage [2][3].

Why Trovafloxacin(1+) Cannot Be Replaced by Other Fluoroquinolone Cations in Research and Reference Applications


The protonated (1+) cation of trovafloxacin is structurally distinct from all other fluoroquinolone cations. Its 1,8-naphthyridone core (vs. the quinoline core of ciprofloxacin or levofloxacin) and the rigid 6-amino-3-azabicyclo[3.1.0]hexyl C-7 substituent together determine its unique interaction geometry with both DNA gyrase and topoisomerase IV [1]. This structural divergence produces a dual-target inhibition profile and an antibacterial spectrum—particularly against Gram-positive cocci, anaerobes, and quinolone-resistant S. aureus—that cannot be recapitulated by ciprofloxacin, levofloxacin, sparfloxacin, or moxifloxacin at equivalent molar concentrations [1][2]. Furthermore, trovafloxacin(1+) serves as the analytical reference ion ([M+H]⁺, m/z 416.1) for mass spectrometric quantification of trovafloxacin in biological matrices, making the cation form irreplaceable for analytical method development and pharmacokinetic studies [3].

Trovafloxacin(1+) Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Procurement Decisions


Topoisomerase IV Target Potency and Resistance Selection Frequency: Trovafloxacin vs. Ciprofloxacin, Levofloxacin, Sparfloxacin, and Pefloxacin in S. aureus

Trovafloxacin was at least five-fold more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage in S. aureus [1]. This intrinsic target potency translates directly to resistance prevention: first-step mutants were selected at a frequency of 1.1 × 10⁻¹⁰ with trovafloxacin (at 2–4× MIC) compared to 3.0 × 10⁻⁷ to 3.0 × 10⁻⁸ with levofloxacin or ciprofloxacin—a ≥2,700-fold lower mutation rate [1]. Against 29 clinical S. aureus isolates harboring known gyrA and/or grlA mutations, trovafloxacin yielded MIC50 and MIC90 values of 1 and 4 μg/ml, whereas ciprofloxacin gave 32 and 128 μg/ml (32-fold higher MIC50), and pefloxacin gave 128 and 256 μg/ml [1].

Topoisomerase IV inhibition Fluoroquinolone resistance Staphylococcus aureus mutagenesis

Gram-Positive Antibacterial Potency: 4- to 64-Fold Superiority of Trovafloxacin over Ciprofloxacin Against Clinical Bloodstream and Endocarditis Isolates

Against 445 Gram-positive clinical isolates from endocarditis and bloodstream infection patients, trovafloxacin was 4- to 64-fold more active than ciprofloxacin, depending on species [1]. The MIC90 of trovafloxacin for methicillin-susceptible staphylococci was 0.06 mg/L, for viridans group streptococci 0.25 mg/L, and for enterococci 0.5 mg/L [1]. For methicillin-resistant S. aureus and vancomycin-resistant enterococci, the MIC90 was 1 mg/L [1]. The overall rank order of quinolone activity was trovafloxacin > sparfloxacin > ciprofloxacin = ofloxacin > pefloxacin [1]. In a separate head-to-head study, trovafloxacin at 2 mg/L inhibited 92.3% of MRSA isolates, compared with only 38.5% for levofloxacin and 36.5% for sparfloxacin [2].

Gram-positive antibacterial Bloodstream infection Endocarditis

Anaerobic Spectrum: 64-Fold Superiority of Trovafloxacin over Ciprofloxacin Against the Bacteroides fragilis Group

Against 100 clinical isolates of the Bacteroides fragilis group, trovafloxacin was the most active quinolone with an MIC90 of 1 μg/ml, followed by sparfloxacin (MIC90, 8 μg/ml), levofloxacin (MIC90, 16 μg/ml), and ofloxacin (MIC90, 32 μg/ml) [1]. Ciprofloxacin was the least active quinolone tested, with an MIC90 of 64 μg/ml—representing a 64-fold potency gap relative to trovafloxacin [1]. Against 137 anaerobic strains from human and animal bite-wound infections, trovafloxacin inhibited all anaerobes at ≤2 mg/L (Bacteroides tectum, Porphyromonas salivosa, and Prevotella heparinolytica at ≤0.25 mg/L), whereas ciprofloxacin showed substantially weaker anti-anaerobic activity with MIC90 ≤16 mg/L [2].

Anaerobic antibacterial Bacteroides fragilis Fluoroquinolone spectrum

Pharmacodynamic Differentiation: AUIC and Cmax/MIC Ratios Position Trovafloxacin in a Distinct Tier Above Ciprofloxacin, Levofloxacin, and Gatifloxacin

Among the fluoroquinolones, trovafloxacin occupies a distinct pharmacodynamic tier. When considering AUIC (area under the inhibitory curve) and Cmax/MIC, the comparative figures are: ciprofloxacin and ofloxacin (5–25, 1–5); levofloxacin, grepafloxacin, and gatifloxacin (25–75, 5–10); trovafloxacin (75–250, 10–20); and moxifloxacin, clinafloxacin, and gemifloxacin (>250, >20) [1]. Trovafloxacin's AUIC range of 75–250 is approximately 3- to 15-fold higher than ciprofloxacin's range (5–25) and exceeds levofloxacin's range by up to ~3.3-fold [1]. In an in vitro dynamic model, at any given AUC/MIC ratio, trovafloxacin produced a greater antimicrobial effect (IE) than ciprofloxacin against staphylococci, and regrowth was consistently delayed relative to both once-daily and twice-daily ciprofloxacin regimens [2].

Pharmacodynamics AUIC Cmax/MIC ratio Dosing optimization

Bactericidal Kinetics Against Gram-Positive Organisms: Trovafloxacin Achieves 99.9% Eradication 3-Fold Faster Than Grepafloxacin at Equivalent AUC/MIC Ratios

In a direct head-to-head in vitro kinetic model, trovafloxacin and grepafloxacin were compared against Gram-positive strains at similar AUC/MIC ratios. For penicillin-sensitive S. pneumoniae (AUC/MIC = 310), the time to achieve 99.9% eradication was 2 hours for trovafloxacin versus 6 hours for grepafloxacin [1]. For penicillin-resistant S. pneumoniae (AUC/MIC = 143), the same 2 h vs. 6 h differential was observed [1]. Grepafloxacin exhibited a consistently slower bactericidal effect against all Gram-positive strains investigated despite a similar Cmax/MIC in static experiments and a similar AUC/MIC ratio in kinetic experiments [1]. Additionally, trovafloxacin induced longer post-antibiotic effects (PAEs) against Gram-positive strains compared with grepafloxacin [1].

Bactericidal kinetics Pharmacodynamics Streptococcus pneumoniae

Trovafloxacin(1+) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Referent Compound for Fluoroquinolone Resistance Mechanism Studies in S. aureus

Trovafloxacin(1+) is the optimal reference fluoroquinolone for S. aureus resistance mechanism research due to its uniquely low first-step mutation frequency (1.1 × 10⁻¹⁰ at 2–4× MIC, ≥2,700-fold lower than ciprofloxacin or levofloxacin) and its retention of activity against clinical isolates with pre-existing gyrA and grlA mutations (MIC50 1 μg/ml vs. ciprofloxacin 32 μg/ml) [1]. Its 5-fold greater potency against purified topoisomerase IV makes it the preferred tool for discriminating between gyrase- and topoisomerase IV-mediated resistance pathways [1].

Broad-Spectrum Reference Standard for Mixed Aerobic-Anaerobic Infection Models

Trovafloxacin(1+) is one of very few fluoroquinolones with quantitatively meaningful anti-anaerobic activity, as demonstrated by its MIC90 of 1 μg/ml against the B. fragilis group (64-fold more potent than ciprofloxacin at 64 μg/ml) and its ability to inhibit all tested anaerobes at ≤2 mg/L [2]. For researchers requiring a single fluoroquinolone reference that covers both Gram-positive aerobes (including MRSA) and anaerobes, trovafloxacin is uniquely positioned as the broadest-spectrum option within the class, short of clinafloxacin [2].

Analytical Reference Standard for LC-MS/MS Quantification of Trovafloxacin in Biological Matrices

The trovafloxacin(1+) cation (m/z 416.1 [M+H]⁺) is the primary ion detected in positive-mode electrospray ionization mass spectrometry for pharmacokinetic and therapeutic drug monitoring studies of trovafloxacin and its prodrug alatrofloxacin [3]. Procurement of the pure cation form or its mesylate salt is essential for constructing calibration curves, validating bioanalytical methods, and serving as a certified reference material in forensic and clinical toxicology laboratories [3].

Pharmacodynamic Benchmarking Compound for Fluoroquinolone Dosing Regimen Optimization

Trovafloxacin occupies a distinct intermediate-high pharmacodynamic tier (AUIC 75–250, Cmax/MIC 10–20) that bridges first-generation agents (ciprofloxacin, AUIC 5–25) and the highest-tier compounds (moxifloxacin, clinafloxacin, AUIC >250) [4]. Its longer half-life (10.3 ± 3.4 h vs. ciprofloxacin 5.37 ± 0.82 h) and ≤10% renal excretion make it particularly valuable as a comparator in PK/PD modeling studies that evaluate the contribution of non-renal clearance pathways to fluoroquinolone exposure-response relationships [5].

Quote Request

Request a Quote for Trovafloxacin(1+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.